molecular formula C3H3Cl3Si B14692540 Propargyltrichlorosilane CAS No. 33415-29-1

Propargyltrichlorosilane

Cat. No.: B14692540
CAS No.: 33415-29-1
M. Wt: 173.50 g/mol
InChI Key: GCGIEZRRYWQDIJ-UHFFFAOYSA-N
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Description

Propargyltrichlorosilane is an organosilicon compound with the chemical formula C3H3Cl3Si. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound is characterized by the presence of a propargyl group (HC≡C-CH2-) attached to a silicon atom, which is further bonded to three chlorine atoms. This unique structure allows it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyltrichlorosilane can be synthesized through the reaction of propargyl chloride with trichlorosilane. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The general reaction is as follows:

HC≡C-CH2Cl+HSiCl3HC≡C-CH2SiCl3+HCl\text{HC≡C-CH2Cl} + \text{HSiCl3} \rightarrow \text{HC≡C-CH2SiCl3} + \text{HCl} HC≡C-CH2Cl+HSiCl3→HC≡C-CH2SiCl3+HCl

The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane. The temperature and pressure conditions can vary depending on the specific catalyst and desired yield.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as distillation and recrystallization are commonly employed to remove impurities and obtain a high-quality compound.

Chemical Reactions Analysis

Types of Reactions

Propargyltrichlorosilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles, such as alcohols, amines, and thiols, to form a wide range of organosilicon compounds.

    Addition Reactions: The triple bond in the propargyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Reduction Reactions: this compound can be reduced to form propargylsilane derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Alcohols, amines, thiols

    Electrophiles: Halogens, acids

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

The reaction conditions vary depending on the specific transformation, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions with this compound include:

    Organosilicon Compounds: Resulting from substitution reactions

    Alkenes and Alkynes: Formed through addition reactions

    Silane Derivatives: Produced via reduction reactions

Scientific Research Applications

Propargyltrichlorosilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Utilized in the development of silicon-based drugs and diagnostic agents.

    Industry: Applied in the production of silicone polymers and resins, which have various industrial uses.

Mechanism of Action

The mechanism by which propargyltrichlorosilane exerts its effects involves the activation of the silicon atom through the electron-withdrawing effect of the chlorine atoms. This activation makes the silicon atom more susceptible to nucleophilic attack, facilitating the formation of new bonds. The propargyl group also plays a crucial role in the reactivity of the compound, allowing it to participate in a variety of addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Propargylchloride: Similar in structure but lacks the silicon atom, making it less versatile in forming carbon-silicon bonds.

    Trichlorosilane: Contains a silicon atom bonded to three chlorine atoms but lacks the propargyl group, limiting its reactivity in certain types of reactions.

    Propargylsilane: Contains a silicon atom bonded to a propargyl group but with different substituents, affecting its reactivity and applications.

Uniqueness

Propargyltrichlorosilane is unique due to the combination of the propargyl group and the trichlorosilane moiety. This combination allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis. Its ability to form carbon-silicon bonds and undergo various transformations sets it apart from other similar compounds.

Properties

CAS No.

33415-29-1

Molecular Formula

C3H3Cl3Si

Molecular Weight

173.50 g/mol

IUPAC Name

trichloro(prop-2-ynyl)silane

InChI

InChI=1S/C3H3Cl3Si/c1-2-3-7(4,5)6/h1H,3H2

InChI Key

GCGIEZRRYWQDIJ-UHFFFAOYSA-N

Canonical SMILES

C#CC[Si](Cl)(Cl)Cl

Origin of Product

United States

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